2-Methylbut-3-yn-2-yl carbamate

Description

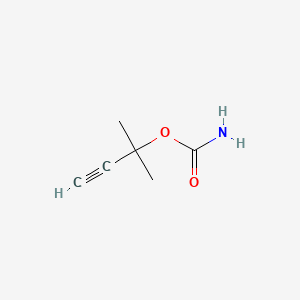

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-yn-2-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(2,3)9-5(7)8/h1H,2-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJNOBUNFYNROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186719 | |

| Record name | 3-Butyn-2-ol, methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33060-69-4 | |

| Record name | 3-Butyn-2-ol, methyl-, carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033060694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies

Direct Synthesis Routes to 2-Methylbut-3-yn-2-yl Carbamate (B1207046)

The direct formation of the carbamate functional group on the 2-methylbut-3-yn-2-ol backbone is a primary focus of synthetic efforts.

Carbamoylation of 2-Methylbut-3-yn-2-ol

The most direct method for the preparation of 2-methylbut-3-yn-2-yl carbamate is the carbamoylation of 2-methylbut-3-yn-2-ol. wikipedia.orgnist.gov This tertiary alkynyl alcohol serves as the foundational precursor. wikipedia.org The reaction typically involves the introduction of a carbamoyl (B1232498) group (-CONH2) onto the hydroxyl oxygen of the alcohol.

One established approach for carbamoylation involves the use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst. For instance, a TiO2–Cr2O3/SiO2 catalyst has been shown to be effective for the synthesis of N-substituted carbamates from amines, urea, and alcohols, achieving high yields. rsc.org This method presents a phosgene-free route to carbamates.

Table 1: Carbamoylation of 2-Methylbut-3-yn-2-ol

| Precursor | Reagent | Product | Significance |

| 2-Methylbut-3-yn-2-ol | Urea, Catalyst | This compound | Direct synthesis route |

Exploration of Alternative Precursors and Reagents

Research into alternative precursors and reagents aims to enhance efficiency, safety, and sustainability. Carbon dioxide, being a nontoxic, non-corrosive, and abundant C1 source, is an attractive alternative to phosgene (B1210022) for carbamate synthesis. psu.edunih.gov The reaction of CO2 with amines and alcohols, facilitated by a catalyst, can yield carbamates. psu.edu However, this process can be challenging due to the stability of the intermediate carbamic acids. psu.edu

Another approach involves the reaction of amines with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate. nih.gov This three-component coupling provides a pathway to N-alkyl carbamates. nih.gov

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound allows for the introduction of various functional groups, expanding the chemical diversity and potential applications of this scaffold.

Introduction of Protecting Groups, including tert-Butyloxycarbonyl (Boc)

Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at the amine functionality. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. masterorganicchemistry.comchemistrysteps.comwikipedia.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. wikipedia.orgorganic-chemistry.org This forms a tert-butyl carbamate, which is stable to most nucleophiles and bases. organic-chemistry.org The removal of the Boc group is generally achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. chemistrysteps.comwikipedia.org This acid-lability is a key feature of the Boc protecting group strategy. wikipedia.org

Table 2: Boc-Protection of Amines

| Amine | Reagent | Product | Key Feature |

| R-NH2 | Di-tert-butyl dicarbonate (Boc2O) | R-NH-Boc | Amine protection |

| R-NH-Boc | Trifluoroacetic acid (TFA) | R-NH2 | Deprotection |

Derivatization via Isocyanate Intermediates

Isocyanates are highly reactive intermediates that can be used to synthesize a wide range of N-substituted carbamates. One method to generate isocyanates is from Boc-protected amines. rsc.org Activation of a Boc-protected amine with a reagent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) can lead to the formation of an isocyanate intermediate. rsc.org This intermediate can then be trapped with an alcohol, such as 2-methylbut-3-yn-2-ol, to yield the desired N-substituted carbamate. rsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to reduce the use of hazardous reagents and minimize waste. rsc.org A significant focus has been on replacing toxic phosgene with more environmentally benign alternatives like carbon dioxide or urea. rsc.orgpsu.edu

The direct synthesis of carbamates from CO2, amines, and alcohols is a prime example of a green synthetic route. psu.edursc.orgresearchgate.net This approach utilizes a renewable and non-toxic C1 source. psu.edu Catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to facilitate this transformation under milder conditions. rsc.orgresearchgate.net The use of reusable catalysts further enhances the sustainability of these processes. rsc.org

Another sustainable approach involves the direct transformation of Boc-protected amines into carbamates using a base like lithium tert-butoxide, which avoids the need for hazardous reagents and metal catalysts. rsc.org

Reaction Mechanisms and Reactivity Patterns

Alkyne Reactivity in Cycloaddition and Coupling Reactions

The terminal alkyne moiety of 2-methylbut-3-yn-2-yl carbamate (B1207046) is a versatile handle for a variety of chemical transformations, most notably cycloaddition and coupling reactions. These reactions are fundamental in synthetic chemistry for the construction of more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction transforms terminal alkynes and organic azides into the corresponding triazole, a heterocyclic ring with high chemical stability and a significant dipole moment. nih.gov The CuAAC reaction is known for its reliability, straightforwardness, and high tolerance for various functional groups. nih.gov

In the context of 2-methylbut-3-yn-2-yl carbamate, its terminal alkyne can readily participate in CuAAC. The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form the triazole ring. nih.gov However, it is important to note that tertiary propargyl carbamates can sometimes be susceptible to copper-induced fragmentation, which could potentially lead to side reactions or lower yields under certain CuAAC conditions. nih.gov Despite this, the CuAAC remains a powerful tool for conjugating this compound to other molecules, finding applications in materials science and bioconjugation. nih.govresearchgate.net The synthesis of 1,2,3-triazoles can be achieved through various methods, including the use of sodium azide, trimethylsilyl (B98337) azide, or alkyl/aryl azides as starting materials. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome of the CuAAC reaction. While copper(I) is the active catalytic species, the reaction can be initiated from copper(II) sources in the presence of a reducing agent. mdpi.com The development of recoverable catalytic systems is also an area of active research to improve the sustainability of the process. mdpi.com

Regioselectivity and Stereoselectivity in Alkyne Functionalization

The functionalization of the alkyne in this compound can proceed with high levels of regioselectivity and stereoselectivity, which is crucial for controlling the three-dimensional structure of the resulting products.

Regioselectivity: In reactions involving the terminal alkyne, the distinction between the two carbons of the triple bond is key. For instance, in hydroalkylation reactions, the addition of an alkyl group can occur at either the terminal (α) or the internal (β) carbon. The development of catalytic systems that favor one position over the other is a significant area of research. For example, certain silver-catalyzed hydroalkylation reactions of terminal alkynes have shown excellent Z-selectivity, proceeding through an anti-selective addition. nih.gov Similarly, in transition-metal-free thioboration reactions, both cis- and trans-[β-(arylthio)vinyl]boranes can be accessed with high regioselectivity depending on the reaction conditions. acs.org The carbamate group in this compound can also act as a directing group in certain metal-catalyzed reactions, influencing the regioselectivity of bond formation at a specific position on an aromatic ring, a concept known as Directed Metalation (DoM). nih.gov

Stereoselectivity: The stereochemical outcome of alkyne functionalization is critical for creating specific isomers. For example, the reduction of alkynes can lead to either cis- or trans-alkenes depending on the reagents used. Hydrogenation over a Lindlar's catalyst results in a syn-addition of hydrogen, yielding a cis-alkene. youtube.com In contrast, reduction with sodium in liquid ammonia (B1221849) leads to a trans-alkene via an anti-addition mechanism. youtube.com In the context of creating chiral centers, asymmetric allylic alkylation of terminal alkynes using synergistic rhodium/copper catalysis has been developed to produce chiral 1,4-enynes with high enantioselectivity. thieme.de

Metal-Catalyzed Transformations and Organometallic Intermediates

Metal catalysts play a pivotal role in activating the alkyne and carbamate functionalities of this compound, enabling a wide range of transformations through the formation of reactive organometallic intermediates.

Palladium-Catalyzed Carbonylation and Carboxylation Processes

Palladium catalysts are highly effective for introducing carbonyl groups into organic molecules.

Carbonylation: The palladium-catalyzed carbonylation of alkynes is a powerful method for synthesizing α,β-unsaturated carbonyl compounds. In a study on the oxidative carbonylation of the closely related 2-methyl-3-butyn-2-ol (B105114), oscillatory behavior was observed in a PdI₂-KI-CO-O₂-CH₃OH system, highlighting the complexity and potential for dynamic control in these reactions. researchgate.net The general mechanism for palladium-catalyzed carbonylation often involves the oxidative addition of a substrate to a Pd(0) complex, followed by CO insertion and reductive elimination. diva-portal.org The use of specific ligands, such as Xantphos, can enable these reactions to proceed at atmospheric pressure. nih.gov

Carboxylation: Palladium-catalyzed carboxylation involves the incorporation of carbon dioxide (CO₂) into a molecule. For acetylenic substrates, this can lead to the formation of valuable carboxylic acids or their derivatives. nih.gov A notable example is the sequential Sonogashira coupling–carboxylation of 2-methylbut-3-yn-2-ol with an aryl halide and CO₂, catalyzed by a palladium complex, to yield a substituted furanone. mdpi.com The direct carboxylation of alkenyl C-H bonds using CO₂ has also been achieved with palladium catalysis, where a directing group assists in the C-H activation. organic-chemistry.orgresearchgate.net

Hydrosilylation Reactions of the Terminal Alkyne Moiety

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond of the alkyne, forming a vinylsilane. This reaction is a highly atom-economical method for producing organosilicon compounds. researchgate.net The regioselectivity of this reaction is a key consideration, leading to either α-vinylsilanes (1,1-disubstituted) or β-vinylsilanes (1,2-disubstituted). nih.gov

A study on the platinum-catalyzed hydrosilylation of 2-methylbut-3-yn-2-ol with triethylsilane demonstrated the feasibility of this transformation on a structurally analogous compound. researchgate.net Ruthenium catalysts have also been shown to be effective for the hydrosilylation of terminal alkynes, often affording α-vinylsilanes with good regioselectivity through a trans-addition process. nih.gov The reaction is generally tolerant of a wide range of functional groups, including alcohols and carbamates. nih.gov

| Catalyst System | Substrate | Product Type | Selectivity | Reference |

| PtCl₂[5,5′-bis-(n-ClCF₂(CF₂)₃CH₂OCH₂)-2,2′-bpy] | 2-methylbut-3-yn-2-ol | Vinylsilane | Not specified | researchgate.net |

| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | α-Vinylsilane | Good regioselectivity (trans-addition) | nih.gov |

Allylboration Methodologies for Analogous Alkynes

Allylboration of alkynes is a valuable method for the simultaneous formation of a new carbon-carbon bond and a versatile carbon-boron bond. nih.gov This transformation typically involves the reaction of an alkyne, an allylic electrophile, and a diboron (B99234) reagent in the presence of a metal catalyst.

Copper catalysis is commonly employed for the allylboration of terminal alkynes. The mechanism is thought to proceed through the insertion of the alkyne's C-C triple bond into a copper-boryl (Cu-B) bond, forming a syn-stereodefined β-boryl-substituted alkenyl copper intermediate. acs.org This intermediate is then trapped by an allylic electrophile to yield the allylborated product. acs.org The regioselectivity of the allylation step can often be controlled by the choice of catalyst system, with synergistic copper/palladium systems providing access to α-allylated products. acs.org The reaction has been successfully applied to a range of terminal alkynes and allylic substrates, including allylic bromides and carbonates. nih.govacs.org Asymmetric versions of this reaction have also been developed, allowing for the synthesis of chiral borylated 1,4-dienes with high enantioselectivity. acs.org

| Catalyst System | Reaction Type | Key Intermediate | Selectivity Control | Reference |

| CuCl/PCy₃ | Allylboration | β-Borylated alkenylcopper | Substrate/Catalyst | nih.govacs.org |

| CuCl/PCy₃ and Pd(dba)₂/dppf | Allylboration | β-Borylated alkenylcopper | Catalyst (α-allylation) | acs.org |

Carbamic Acid Functionality in Complex Reaction Cascades

The carbamate group, -OC(=O)N, is a versatile functional group known for its role in directing reactions and its potential to act as a leaving group or a protecting group.

Role of Carbamate as a Transient Intermediate in Catalytic Cycles

Currently, there is no direct evidence in the reviewed literature that explicitly details the role of this compound as a transient intermediate in catalytic cycles. However, the broader chemistry of carbamates suggests potential pathways where it could act as such. For instance, in metal-catalyzed reactions, the carbamate moiety could coordinate to a metal center, influencing the stereochemistry or regioselectivity of a transformation before being eliminated or modified in a subsequent step. The formation of metal carbamates from the reaction of metal complexes with carbon dioxide and amines is a well-established phenomenon, highlighting the ability of carbamates to be involved in catalytic processes.

Interplay with Other Functional Groups within the Molecular Architecture

The molecular architecture of this compound, featuring a terminal alkyne and a tertiary carbon center, suggests a rich potential for intramolecular reactions. The carbamate functionality can significantly influence the reactivity of the neighboring alkyne. For example, the nitrogen atom of the carbamate could act as an internal nucleophile, potentially leading to cyclization reactions under appropriate catalytic conditions. The electronic properties of the carbamate group can also modulate the acidity of the acetylenic proton and the electron density of the triple bond, thereby affecting its susceptibility to various reagents.

Detailed Mechanistic Investigations and Kinetic Analysis

Elucidation of Reaction Pathways and Transition States

Without specific experimental or computational studies on this compound, the elucidation of its reaction pathways and transition states remains speculative. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in mapping the reaction coordinates for the hydrogenation of its parent alcohol, 2-methyl-3-butyn-2-ol, on various catalyst surfaces. unil.ch Similar computational approaches would be invaluable in predicting the transition states for reactions involving the carbamate, such as potential cyclization or addition reactions. Such studies could model the energetic barriers for different pathways, providing insight into the most probable reaction mechanisms.

Influence of Catalytic Systems and Reaction Conditions on Mechanism

The choice of catalyst and reaction conditions profoundly impacts the outcome of chemical transformations. For the parent alcohol, palladium and copper-based catalysts have been extensively studied for selective hydrogenation. uu.nlrsc.orgresearchgate.netmdpi.com For instance, the use of a Pd/ZnO catalyst in the three-phase hydrogenation of 2-methyl-3-butyn-2-ol was modeled using a Langmuir-Hinshelwood mechanism, demonstrating the importance of non-competitive adsorption of hydrogen and the organic substrate on the catalyst's active sites. rsc.org The selectivity towards the corresponding alkene, 2-methyl-3-buten-2-ol, is highly dependent on the catalyst formulation and reaction parameters. uu.nlresearchgate.netmdpi.com It is reasonable to assume that the reactivity of this compound would be similarly sensitive to the catalytic system. The presence of the carbamate group could lead to different adsorption geometries on the catalyst surface compared to the alcohol, potentially altering the reaction pathway and product distribution. For example, the carbamate's carbonyl oxygen or nitrogen lone pair could compete with the alkyne for coordination to the metal center, influencing the catalytic activity and selectivity.

Below is a table summarizing the hydrogenation of the parent alcohol, which provides context for the types of catalytic systems that might be relevant for the carbamate derivative.

| Catalyst System | Substrate | Product(s) | Key Findings |

| Pd/SiO₂ | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol, 2-methyl-2-butanol | The reaction is structure-sensitive, with different activities on plane and edge/corner sites of Pd nanoparticles. unil.ch |

| Cu/SiO₂ | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol, 2-methyl-2-butanol | Larger (7 nm) Cu nanoparticles showed higher intrinsic activity and selectivity compared to smaller (2 nm) ones. Selectivity is highly temperature-dependent. uu.nlresearchgate.net |

| Pd/ZnO | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol | The kinetics were successfully modeled by a Langmuir-Hinshelwood mechanism, showing higher selectivity than a commercial Lindlar catalyst. rsc.org |

| Pd/γ-Al₂O₃ | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol | High-temperature reduction of the catalyst led to the formation of Pd-Al species, which improved selectivity towards the desired alkene. mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Structures

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. 2-Methylbut-3-yn-2-yl carbamate (B1207046) provides a reliable starting point for creating a variety of these important scaffolds.

Synthesis of β-Hydroxy Triazole Scaffolds

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," is a highly efficient method for creating 1,4-disubstituted 1,2,3-triazoles. nih.govtjnpr.org These triazole rings are important pharmacophores due to their ability to engage in hydrogen bonding and dipole interactions, mimicking the properties of amide bonds while offering greater metabolic stability. nih.govnih.gov

The synthesis of β-hydroxy-1,2,3-triazoles employs a three-component reaction involving a terminal alkyne, an epoxide, and an azide (B81097) source (like sodium azide). In this reaction, the epoxide is opened by the azide ion to generate a β-azido alcohol in situ. This intermediate then readily undergoes cycloaddition with a terminal alkyne. 2-Methylbut-3-yn-2-yl carbamate serves as the terminal alkyne component, providing the acetylenic backbone for the triazole ring formation. This process is highly regioselective and proceeds under mild, often aqueous, conditions, making it a green and efficient method for generating complex, functionalized triazole scaffolds. researchgate.netresearchgate.net

Table 1: Representative Three-Component Synthesis of β-Hydroxy-1,2,3-Triazoles

| Alkyne Component | Epoxide | Azide Source | Catalyst | Product Class |

|---|---|---|---|---|

| This compound | Propylene Oxide | Sodium Azide (NaN₃) | Cu(I) salt (e.g., CuI, CuSO₄/NaAsc) | β-Hydroxy-1,2,3-triazole derivative |

| This compound | Styrene Oxide | Sodium Azide (NaN₃) | Cu(I) salt (e.g., CuI, CuSO₄/NaAsc) | β-Hydroxy-1,2,3-triazole derivative |

| This compound | Glycidyl Ether | Sodium Azide (NaN₃) | Cu(I) salt (e.g., CuI, CuSO₄/NaAsc) | β-Hydroxy-1,2,3-triazole derivative |

Formation of Oxazolidinone and Benzofuran (B130515) Derivatives

Oxazolidinones: The oxazolidinone ring is a privileged structure in medicinal chemistry, most notably found in the linezolid (B1675486) class of antibiotics. Propargylic carbamates, such as this compound, are excellent precursors for synthesizing these heterocycles. A powerful method involves gold-catalyzed intramolecular cyclization. nih.govorganic-chemistry.org In this reaction, a gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the carbamate's oxygen atom. This cyclization typically yields 5-alkylidene-oxazolidin-2-ones, which are valuable synthetic intermediates. thieme-connect.com

Benzofurans: The benzofuran motif is present in numerous natural products and pharmaceuticals. researchgate.netnih.gov A standard and highly effective method for their synthesis is the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization. researchgate.netunicatt.itnih.gov this compound can function as the terminal alkyne partner in this transformation. The reaction sequence typically involves a Sonogashira coupling to form a 2-alkynylphenol intermediate, which then undergoes a 5-endo-dig cyclization to furnish the benzofuran ring system.

Preparation of Substituted Piperazine (B1678402) Derivatives

Piperazine is a ubiquitous scaffold in drug discovery, and methods to introduce diverse substituents are of high value. nih.gov The "2-methylbut-3-yn-2-yl" moiety can be incorporated into a piperazine structure through multicomponent reactions like the A³ coupling (Aldehyde-Alkyne-Amine) or the Mannich reaction. nih.govwikipedia.org

In a typical A³ coupling, a secondary amine like piperazine reacts with an aldehyde and a terminal alkyne in the presence of a metal catalyst (often copper or gold) to form a propargylamine. nih.govorganic-chemistry.orgnih.gov Using piperazine, an aldehyde (e.g., formaldehyde), and the precursor alcohol, 2-methylbut-3-yn-2-ol, would lead to the direct installation of the propargyl group onto the piperazine nitrogen. nih.govgoogle.com The resulting tertiary amine could then be further functionalized. The Mannich reaction follows a similar principle, where an iminium ion formed from the amine and aldehyde is attacked by a nucleophile, which can be a metal acetylide derived from the alkyne. nih.govwikipedia.orgnih.govyoutube.com These methods provide a direct route to C-alkynylated piperazines, which are versatile intermediates for further derivatization, for instance, through click chemistry on the terminal alkyne.

Table 2: Multicomponent Reactions for Piperazine Functionalization

| Reaction Type | Amine | Aldehyde | Alkyne | Typical Catalyst | Product |

|---|---|---|---|---|---|

| A³ Coupling | Piperazine | Formaldehyde | 2-Methylbut-3-yn-2-ol | Cu(I) or Au(III) salts | 1-(3-Methyl-1-hydroxybut-1-yn-1-yl)piperazine |

| Mannich Reaction | Piperazine | Various Aldehydes | 2-Methylbut-3-yn-2-ol | Acid/Base or Metal | β-Amino carbonyl compound precursor |

Precursor in Natural Product Synthesis and Drug Candidate Development

The structural motifs derived from this compound are relevant to the synthesis of complex natural products and their analogues.

Intermediacy in Ecteinascidin Analogues Synthesis

Ecteinascidins are exceptionally potent marine-derived antitumor agents characterized by a complex core of fused tetrahydroisoquinoline (THIQ) rings. nih.gov The total synthesis of these molecules and their analogues is a significant challenge that often relies on the strategic introduction of key fragments. Propargylamines and terminal alkynes are crucial building blocks for constructing the intricate heterocyclic systems found in these alkaloids. For instance, synthetic strategies can employ alkynes in transition-metal-catalyzed cyclizations to form the THIQ skeleton or use them as handles for coupling different subunits of the molecule. The carbamate-protected amino group and the tertiary carbon center in this compound make it a potential precursor for building the highly substituted, chiral centers characteristic of the ecteinascidin core. nih.gov

Role in Tetracycline (B611298) and Analogues Synthesis

Tetracyclines are a class of broad-spectrum antibiotics with a distinctive four-ring (tetracyclic) carbocyclic skeleton. Modern synthetic approaches to tetracycline analogues often rely on powerful cycloaddition reactions to construct the polycyclic core efficiently. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic strategy for forming six-membered rings. Alkynes can serve as potent dienophiles in these reactions, reacting with a diene to form a cyclohexadiene ring. youtube.com An appropriately functionalized alkyne, such as this compound, could theoretically act as a dienophile to construct the "A" ring of the tetracycline scaffold, simultaneously installing the necessary nitrogen functionality (as a protected amine) at the correct position for further elaboration into the final antibiotic structure. This approach allows for the modular synthesis of novel tetracycline analogues with potentially improved properties.

Pathway to Terpenes and Terpenoids via 2-Methylbut-3-yn-2-ol

The synthesis of terpenes and terpenoids, a vast class of natural products, relies on the construction of molecules from five-carbon isoprene (B109036) units. nih.gov A key industrial precursor for these units is 2-Methylbut-3-yn-2-ol, the corresponding alcohol of this compound. wikipedia.org This C5 alkynyl alcohol serves as a fundamental building block in the industrial synthesis of important terpenoids like geraniol. wikipedia.org

The industrial production of 2-Methylbut-3-yn-2-ol is achieved through the condensation of acetone (B3395972) and acetylene. wikipedia.orgwikipedia.org This reaction, which can be catalyzed by a base in what is known as a Favorskii reaction, efficiently assembles the necessary five-carbon skeleton. wikipedia.org While this compound itself is a derivative, it contains the essential 2-methylbut-3-yn-2-yl framework that is utilized in these synthetic pathways. The alcohol, 2-Methylbut-3-yn-2-ol, is the direct intermediate that undergoes further chemical transformations to yield the larger, more complex terpene and terpenoid structures. wikipedia.org The significance of this pathway is underscored by the large-scale production of 2-Methylbut-3-yn-2-ol to meet the demands of the flavor, fragrance, and pharmaceutical industries, which extensively use terpenes and terpenoids. nih.gov

Utilization in Polymer and Advanced Material Science

The unique bifunctional nature of this compound, possessing both a reactive terminal alkyne and a carbamate linkage, makes it a valuable monomer for applications in polymer chemistry and advanced materials. The alkyne group acts as a versatile handle for subsequent modifications, while the carbamate group imparts properties characteristic of polyurethanes.

While direct integration of this compound into polycarbonate polyols is not extensively documented, the use of structurally similar alkynyl carbamates in related polyurethane systems demonstrates a clear application pathway. Polyurethane coatings can be formulated by reacting polyisocyanates with alkynyl alcohols, such as propargyl alcohol, to form poly(alkynyl carbamate) prepolymers. researchgate.net These prepolymers are designed to be crosslinked through azide-alkyne cycloaddition reactions, offering an alternative to traditional polyurethane curing mechanisms. researchgate.net

A significant finding in this area is the effect of such modifications on the physical properties of the resulting prepolymer. The conversion of a polyisocyanate into a poly(propargyl carbamate) leads to a substantial increase in viscosity. researchgate.net To counteract this, researchers have successfully incorporated commercial glycol ether plasticizers to reduce viscosity and improve processability. researchgate.net This methodology highlights how carbamate functionalities containing alkyne groups can be incorporated into complex polymer systems, which often include polycarbonate or polyether polyols as core components, to create tailored material properties.

Table 1: Effect of Glycol Ether Modifiers on the Viscosity of Poly(alkynyl carbamate) Prepolymers

| Modifier (at 25 mol%) | Average Viscosity Reduction |

| Ethylene Glycol Monoethyl Ether (EGMEE) | 36% |

| Diethylene Glycol Monomethyl Ether (DEGMEE) | 36% |

| Diethylene Glycol Monobutyl Ether (DEGBE) | 55% |

| This table is based on data from a study on polyurethane coatings cured via azide-alkyne cycloaddition. researchgate.net |

The terminal alkyne group is the most significant feature of this compound for its use in designing functional polymers. Alkynes are exceptionally useful for post-polymerization modification (PSM), a strategy that allows for the synthesis of a single parent polymer which can then be chemically altered to create a library of materials with diverse functionalities but a consistent degree of polymerization. mcmaster.ca

The primary method for leveraging the alkyne group is through "click chemistry," most notably the azide-alkyne cycloaddition. nih.gov This reaction is highly efficient and can be performed under mild conditions, making it ideal for modifying complex polymer structures. mdpi.com A polymer backbone incorporating units derived from this compound would feature pendant alkyne groups, serving as reactive sites or "handles" for attaching a wide variety of molecules, thereby altering the polymer's properties. nih.gov For instance, this approach can be used to:

Introduce new functional groups: Molecules bearing an azide group can be "clicked" onto the polymer to introduce new chemical functionalities, influencing properties like solubility, thermal stability, or biological activity.

Crosslink polymer chains: As demonstrated in alternative crosslinking polyurethanes, polymers containing alkyne groups can be crosslinked with polyazide co-reactants to form robust networks. researchgate.net This method is used to create advanced coatings and hydrogels. researchgate.netmcmaster.ca

Modify electronic properties: In the field of conjugated polymers, reacting pendant alkyne groups can significantly alter the material's optical and electronic characteristics, which is crucial for applications in organic electronics. nih.gov

The use of this compound as a monomer or modifier thus provides a reliable route to advanced functional polymers whose properties can be precisely tuned for specific, high-performance applications.

Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation

While comprehensive spectroscopic data for 2-Methylbut-3-yn-2-yl carbamate (B1207046) itself is not extensively detailed in publicly available literature, the characterization of this and similar molecules relies on standard analytical techniques to confirm their identity, purity, and structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound like 2-Methylbut-3-yn-2-yl carbamate, ¹H NMR would be expected to show distinct signals for the protons of the methyl groups, the amine (-NH₂) group, and the terminal alkyne proton. Similarly, the ¹³C NMR spectrum would provide signals for the quaternary carbons, the methyl carbons, and the two distinct carbons of the alkyne group. The chemical shifts and coupling patterns in these spectra are definitive for structural confirmation.

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching from the carbamate's amine group, a sharp C≡C stretching band for the alkyne, a strong C=O stretching for the carbonyl group of the carbamate, and C-H stretching for the methyl and alkyne groups. The IR spectrum for the related precursor, 2-methyl-3-butyn-2-ol (B105114), is available in the NIST Chemistry WebBook nist.gov.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique often used for carbamates. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula of this compound. The NIST WebBook provides the mass spectrum for the precursor 2-methyl-3-butyn-2-ol nist.gov.

Advanced Structural Analysis Techniques

Advanced techniques provide deeper insights into the three-dimensional structure and intermolecular interactions of crystalline solids. While a crystal structure for this compound is not described, extensive studies have been conducted on its derivatives and related compounds.

X-ray crystallography allows for the precise determination of the atomic arrangement within a crystal. Studies on derivatives, such as 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol and 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, provide valuable structural information.

For instance, the crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol was determined to belong to the monoclinic system with the space group P2₁/c researchgate.net. Another derivative, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, crystallizes in the orthorhombic space group Pbca nih.gov. In this structure, the aromatic ring, the C≡C-C group, and the ether oxygen atom are nearly coplanar nih.gov. The di-substituted acetylene residue in 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol is capped by dimethyl-hydroxy and 4-nitrobenzene groups nih.gov.

Below is a table summarizing crystallographic data for selected related compounds.

Table 1: Crystallographic Data for Derivatives of 2-Methylbut-3-yn-2-ol| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol | C₁₀H₁₁NO | Monoclinic | P2₁/c | 5.901 | 13.380 | 11.537 | 95.76 | researchgate.net |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | C₁₂H₁₄O₂ | Orthorhombic | Pbca | 16.039 | 5.840 | 22.530 | 90 | nih.gov |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis has been applied to derivatives of 2-Methylbut-3-yn-2-ol to understand their crystal packing.

In the crystal structure of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the most significant feature of the molecular packing is the formation of hexameric clusters through hydroxy-O-H···O(hydroxy) hydrogen bonds. These clusters are then connected into a three-dimensional structure by C-H···O(nitro) interactions nih.gov. The Hirshfeld surface analysis readily identifies these interactions nih.gov.

For 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, the crystal packing is established by O-H···O hydrogen bonds, (aryl)C-H···π(aryl) contacts, and (methyl)C-H···π(acetylene) interactions nih.gov.

A Hirshfeld surface analysis of various compounds reveals the major contributions to the crystal surface from different types of interactions, such as H···H, C···H/H···C, and O···H/H···O contacts nih.gov. These analyses provide a detailed understanding of how molecules assemble in the solid state, which is governed by a network of weaker intermolecular forces.

Table 2: Predominant Intermolecular Interactions in Related Compounds| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol | O-H···O Hydrogen Bonding | Forms hexameric clusters. | nih.gov |

| 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol | C-H···O Interactions | Connects the hexameric clusters into a 3D architecture. | nih.gov |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | O-H···O Hydrogen Bonding | Connects molecules into strands. | nih.gov |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | C-H···π Interactions | Provides further stabilization between strands. | nih.gov |

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool to augment experimental findings, offering a molecular-level understanding of chemical structures, properties, and reaction dynamics. For a molecule like this compound, theoretical modeling can predict stable conformations, elucidate reaction mechanisms, and rationalize selectivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be employed to investigate various potential reaction pathways for this compound, such as additions to the alkyne, reactions involving the carbamate group, and more complex cyclization or rearrangement processes.

A hypothetical DFT study on the reaction of this compound would typically involve:

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Energy Profiling: Calculating the relative energies of all species along a proposed reaction coordinate to map out the reaction pathway and determine activation barriers.

For instance, in a potential metal-catalyzed reaction, DFT could be used to model the coordination of the metal to the alkyne, subsequent migratory insertion or nucleophilic attack, and the final product formation. The calculated energies of transition states and intermediates would reveal the most favorable reaction pathway. While specific data for this exact carbamate is scarce, studies on similar N-alkynyl carbamates have demonstrated the utility of DFT in understanding complex catalytic cycles, such as those involving gold or palladium catalysts.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant + Catalyst | Initial state | 0.0 |

| Reactant-Catalyst Complex | Coordination of catalyst | -5.2 |

| Transition State 1 (TS1) | First energetic barrier | +15.8 |

| Intermediate 1 | First stable intermediate | -10.3 |

| Transition State 2 (TS2) | Second energetic barrier | +12.5 |

| Product-Catalyst Complex | Product coordinated to catalyst | -25.1 |

| Product + Catalyst | Final state | -20.7 |

Note: This data is illustrative and not based on a specific published study of this compound.

Predictive modeling in computational chemistry aims to forecast the outcome of chemical reactions, including reactivity and selectivity (chemo-, regio-, and stereoselectivity), without performing the experiment. This is often achieved by analyzing the electronic properties of the reactants and the energetic profiles of competing reaction pathways.

For this compound, predictive modeling could be used to:

Assess Reactivity: By calculating global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index. These can provide a quantitative measure of the molecule's reactivity towards different reagents.

Predict Regioselectivity: In addition reactions to the alkyne, the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) can be predicted by analyzing the local reactivity indices, such as the Fukui functions or the dual descriptor. These indices indicate the most electrophilic and nucleophilic sites within the molecule.

Rationalize Stereoselectivity: For reactions that can lead to stereoisomers, computational modeling can determine the transition state energies for the formation of each isomer. The pathway with the lower activation barrier will be favored, thus predicting the major stereoisomer.

Table 2: Hypothetical Calculated Reactivity Indices for this compound

| Index | Value (arbitrary units) | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher kinetic stability. |

| Electrophilicity Index | 2.1 | Moderate electrophilicity. |

| Nucleophilicity Index | 1.5 | Moderate nucleophilicity. |

Note: This data is illustrative and not based on a specific published study of this compound.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions to Organic Chemistry

Research specifically investigating 2-Methylbut-3-yn-2-yl carbamate (B1207046) has primarily characterized it as a synthetic compound available for research purposes. biosynth.comsigmaaldrich.com While extensive studies dedicated solely to this molecule are not abundant in publicly available literature, its structure, which combines a tertiary propargylic alcohol moiety with a carbamate group, places it at the intersection of several important areas of organic chemistry.

The principal contribution of compounds like 2-Methylbut-3-yn-2-yl carbamate to organic chemistry is its role as a bifunctional building block. The terminal alkyne provides a reactive handle for a variety of transformations, most notably carbon-carbon bond-forming reactions. The carbamate functional group is widely recognized for its stability and its role as a crucial protecting group for amines in multi-step synthesis, particularly in peptide chemistry. nih.gov

Key findings in related areas that highlight the molecule's potential contributions include:

Synthesis of Propargylic Carbamates: Methodologies have been developed for the synthesis of propargylic carbamates through the rhodium-catalyzed C-H amination of alkynes, demonstrating a pathway to access this class of compounds. nih.gov

Bioactivity of Acetylenic Carbamates: Studies on other novel acetylene-containing carbamate derivatives have revealed that these compounds can exhibit significant pharmacological activity, such as anti-inflammatory properties. solidstatetechnology.us

Carbamates in Medicinal Chemistry: The carbamate moiety is a well-established pharmacophore present in numerous FDA-approved drugs. nih.gov Its inclusion in a molecule can enhance biological activity, improve metabolic stability, and increase cell membrane permeability compared to traditional amide or ester groups. nih.govnih.gov

The value of this compound, therefore, lies not in a large body of existing research, but in the chemical potential encapsulated within its structure, drawing from the well-established and versatile chemistry of both alkynes and carbamates.

Emerging Research Avenues and Untapped Potential for this compound

The unique combination of a terminal alkyne and a carbamate group on a sterically hindered tertiary scaffold suggests several promising, yet largely unexplored, research directions for this compound.

Medicinal Chemistry and Drug Design: The carbamate group is a key structural motif in many therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate. nih.gov The untapped potential for this compound lies in its use as a scaffold for novel drug candidates. The terminal alkyne can be functionalized through reactions like the Sonogashira coupling or click chemistry to build molecular complexity and generate libraries of compounds for screening. Research has shown that introducing a carbamate group can enhance the anti-proliferative activity of natural products, and new carbamate derivatives are continuously being explored as potential antitumor agents. mdpi.com

Protecting Group Chemistry: While carbamates are standard protecting groups for amines, the specific properties of the 2-methylbut-3-yn-2-yl variant have not been fully explored. Its tertiary structure may confer different stability or reactivity profiles compared to more common carbamates like Boc or Cbz. The alkyne functionality offers the potential for orthogonal deprotection strategies or for tethering the protected substrate to a solid support or a larger molecule before deprotection.

Materials Science: Acetylenic compounds are fundamental precursors for the synthesis of polymers and functional materials. researchgate.net The this compound could serve as a monomer or a functional cross-linking agent in the development of new polymers. The carbamate group could introduce hydrogen-bonding capabilities, influencing the material's physical properties such as thermal stability and solubility.

Agrochemicals: Carbamate derivatives are widely used in agriculture as pesticides and herbicides. nih.gov The synthesis and evaluation of new acetylene-containing carbamates could lead to the discovery of next-generation agrochemicals with novel modes of action or improved environmental profiles. solidstatetechnology.us

A summary of the potential applications based on the compound's functional groups is presented below.

| Functional Group | Potential Application Area | Rationale |

| Terminal Alkyne | Medicinal Chemistry | Enables modification via click chemistry and coupling reactions to build complex bioactive molecules. |

| Materials Science | Can act as a monomer for polymerization or for surface functionalization. | |

| Carbamate | Drug Design | Stable, bioisostere of an amide bond, can improve pharmacokinetic properties. nih.govnih.gov |

| Protecting Group Chemistry | Potential for unique stability and orthogonal removal in complex syntheses. | |

| Tertiary Propargyl Core | Synthetic Chemistry | Provides steric hindrance that may influence reaction selectivity and stability. |

Broader Impact on Synthetic Methodology Development and Related Disciplines

The true impact of a versatile building block like this compound extends beyond its direct applications. Its availability could stimulate the development of new synthetic methodologies and influence progress in related scientific fields.

Impact on Medicinal Chemistry: In drug discovery, the ability to rapidly generate diverse molecular libraries is paramount. Bifunctional scaffolds like this compound are ideal starting points for diversity-oriented synthesis. By leveraging the orthogonal reactivity of the alkyne and carbamate functionalities, chemists can systematically vary different parts of the molecular structure, accelerating the search for new lead compounds. The stability of the carbamate group is particularly beneficial in creating robust prodrugs or drugs with enhanced metabolic lifetimes. researchgate.net

Contributions to Chemical Biology: The terminal alkyne is a key functional group for bioconjugation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows this compound to be used as a linker to attach small molecules to biomolecules like proteins or nucleic acids. Such applications are critical for developing chemical probes to study biological processes, identifying drug targets, and creating antibody-drug conjugates.

In essence, while this compound is a single compound, its potential utility as a versatile chemical tool could have a ripple effect, fostering innovation in synthetic methods and accelerating discoveries in medicine and materials science.

Q & A

Q. What experimental approaches are recommended for synthesizing 2-Methylbut-3-yn-2-yl carbamate?

A two-step synthesis method is commonly employed for carbamate derivatives. First, the reaction of urea with methanol forms methyl carbamate (MC) at 100–150°C, followed by further reaction with methanol at 180–190°C in the presence of a catalyst to yield the final product. This method, adapted from dimethyl carbonate (DMC) synthesis via methyl carbamate intermediates, ensures high purity and scalability . For this compound, substituting methanol with the appropriate alcohol (e.g., 2-Methylbut-3-yn-2-ol) may be required. Reaction conditions (temperature, catalyst selection) should be optimized using spectroscopic monitoring (e.g., NMR, FTIR) .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography using programs like SHELXL/SHELXS is the gold standard for structural validation. For non-crystalline samples, use:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm functional groups (e.g., carbamate NH/CO, alkyne protons).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., N-H stretch at ~3350 cm, C=O at ~1700 cm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight containers in a cool, dry environment away from ignition sources. Monitor for degradation via periodic GC-MS analysis .

Q. Which analytical techniques are suitable for assessing purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to quantify impurities.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Ligand-based and structure-based approaches are effective:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes like α-glucosidase).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS/AMBER).

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Q. What metabolic pathways and toxicological risks are associated with carbamate derivatives?

Carbamates are metabolized via cytochrome P450 enzymes (e.g., CYP2E1 in humans), producing reactive intermediates like vinyl carbamate. Key steps:

- Phase I Metabolism : Hydrolysis of the carbamate group, releasing CO and ammonia.

- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites.

Toxicological studies in rodents suggest potential carcinogenicity due to DNA adduct formation (e.g., 1,N6-ethenoadenosine). Prioritize in vitro assays (Ames test, micronucleus assay) to assess genotoxicity .

Q. How can contradictory data on carbamate reactivity be resolved?

Discrepancies in reaction yields or stability may arise from:

- Catalyst Variability : Screen alternative catalysts (e.g., organotin vs. enzymatic catalysts).

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents.

- Temperature Gradients : Use microreactors for precise thermal control.

Statistical tools (e.g., ANOVA) and multi-technique validation (HPLC, NMR, HRMS) ensure reproducibility .

Q. What methodologies assess the environmental impact of this compound?

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to measure acute toxicity (EC).

- Biodegradation Studies : Monitor degradation via LC-MS under aerobic/anaerobic conditions.

- Leaching Potential : Soil column experiments to evaluate groundwater contamination risks. Follow OECD guidelines for standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.